

## CAS number and molecular formula of Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Lincomycin-d3 |           |
| Cat. No.:            | B15558634     | Get Quote |

# Lincomycin-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Lincomycin-d3**, a deuterated analog of the lincosamide antibiotic Lincomycin. This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and a clear visualization of a key experimental workflow.

### **Core Data Summary**

**Lincomycin-d3** is the deuterium-labeled form of Lincomycin, an antibiotic produced by Streptomyces lincolnensis. It is frequently used as an internal standard in pharmacokinetic studies due to its similar chemical properties to Lincomycin, with the key difference being its increased mass from the deuterium atoms.



| Property          | Value                    | Source(s)    |
|-------------------|--------------------------|--------------|
| Molecular Formula | C18H31D3N2O6S            | [1][2][3][4] |
| Molecular Weight  | ~409.56 g/mol            | [1][2][3]    |
| CAS Number        | 154-21-2 (unlabeled)     | [1][2]       |
| Synonyms          | Lincocin-d3, Lincogap-d3 | [4]          |

### **Mechanism of Action**

Lincomycin, and by extension its deuterated form, functions by inhibiting bacterial protein synthesis.[5] This is achieved through its binding to the 50S subunit of the bacterial ribosome. [6] This binding interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and ultimately halting protein elongation.[7] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[7]

## **Experimental Protocols**

Below are detailed methodologies for key experiments involving Lincomycin and its deuterated analog, **Lincomycin-d3**.

## Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following broth microdilution method is a standard procedure for determining the MIC of Lincomycin.[3][8]

#### Materials:

- Lincomycin standard solution
- Bacterial culture in logarithmic growth phase
- Mueller-Hinton Broth (MHB) or other appropriate growth medium[3]
- Sterile 96-well microtiter plates[3]



- Pipettes and sterile tips
- Incubator

#### Procedure:

- Preparation of Lincomycin Dilutions: Prepare a series of two-fold serial dilutions of Lincomycin in the growth medium within the 96-well plate. The concentration range should be selected to bracket the expected MIC of the test organism.[8]
- Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.[3]
- Inoculation: Add the prepared bacterial inoculum to each well containing the Lincomycin dilutions. Include a positive control well (inoculum without antibiotic) and a negative control well (medium only).
- Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
- Result Interpretation: The MIC is determined as the lowest concentration of Lincomycin at which there is no visible growth (turbidity) in the well.[5]

## Pharmacokinetic Analysis using UHPLC-MS/MS with Lincomycin-d3 as an Internal Standard

**Lincomycin-d3** is an ideal internal standard for quantifying Lincomycin in biological matrices like plasma or tissue due to its similar extraction and ionization properties.[7]

#### Instrumentation:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[7]

#### Sample Preparation:



- Spiking: To a known volume of the biological sample (e.g., plasma), add a known amount of Lincomycin-d3 solution (internal standard).
- Protein Precipitation: Precipitate proteins by adding a solvent such as acetonitrile.
- Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
- Supernatant Collection: Collect the supernatant containing Lincomycin and Lincomycin-d3 for analysis.

#### **UHPLC-MS/MS Analysis:**

- Chromatographic Separation: Inject the prepared sample onto a suitable C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate) and an organic component (e.g., acetonitrile) to separate Lincomycin from other matrix components.[9]
- Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Lincomycin and Lincomycin-d3.[7] For example, a transition for Lincomycin could be m/z 407.0 > 359.4, and for Lincomycin-d3, m/z 409.8 > 129.[7]
- Quantification: The concentration of Lincomycin in the sample is determined by comparing
  the peak area ratio of the analyte (Lincomycin) to the internal standard (Lincomycin-d3)
  against a standard curve prepared with known concentrations of Lincomycin.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for a pharmacokinetic study of Lincomycin utilizing **Lincomycin-d3** as an internal standard.





Click to download full resolution via product page

A typical workflow for a pharmacokinetic study of Lincomycin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. [The pharmacokinetics of lincomycin when used as a component of a drug combination with ultrahighly dispersed hydroxyapatite] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Assay for ribosome binding drugs [morressier.com]
- 5. youtube.com [youtube.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous determination of lincomycin and five macrolide antibiotic residues in honey by liquid chromatography coupled to electrospray ionization mass spectrometry (LC-MS/MS)
   - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular formula of Lincomycin-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558634#cas-number-and-molecular-formula-of-lincomycin-d3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com